N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine
Description
N-[(5-Methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine is a synthetic secondary amine featuring a 5-methoxyindole core linked to a pyridine moiety via methylene bridges. Its molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 267.33 g/mol, and it is registered under CAS number 1114597-59-9 . Structurally, the compound combines a 5-methoxy-substituted indole ring (common in psychoactive tryptamines) with a pyridinylmethyl group, which introduces unique electronic and steric properties. The compound has been cataloged for research purposes, with a purity of 95% in commercial samples .
Properties
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-20-14-4-5-16-15(7-14)13(11-19-16)10-18-9-12-3-2-6-17-8-12/h2-8,11,18-19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXNPHPJSRACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CNCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and pyridine-3-carbaldehyde as the primary starting materials.
Formation of Intermediate: The 5-methoxyindole undergoes a reaction with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole or pyridine rings.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has been studied for its potential anticancer properties. Its structure suggests that it may interact with biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies indicate that derivatives of indole and pyridine are often associated with anticancer activity due to their ability to modulate signaling pathways relevant to tumor growth.
2. Neuropharmacology
Given the presence of the indole moiety, this compound is hypothesized to interact with serotonin receptors, making it a candidate for neuropharmacological studies. Research into similar compounds has shown promise in treating mood disorders and neurodegenerative diseases.
3. Antimicrobial Activity
Some studies have suggested that compounds with similar structures exhibit antimicrobial properties. The pyridine ring is known for enhancing the bioactivity of various pharmaceuticals, which could position this compound as a potential antimicrobial agent against resistant strains of bacteria.
Biological Studies
1. Enzyme Inhibition
Research indicates that N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine may serve as an enzyme inhibitor, particularly in pathways related to cancer metabolism or neurotransmitter degradation. Understanding its mechanism of action could lead to the development of new therapeutic agents.
2. Binding Studies
The compound's ability to bind to specific receptors or enzymes is crucial for its application in drug design. Studies using radiolabeled versions of the compound could elucidate its binding affinity and specificity, providing insights into its pharmacodynamics.
Case Studies
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring may enhance binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the Tryptamine Class
- 5-MeO-DALT (N,N-Diallyl-5-methoxytryptamine): Structure: Features a 5-methoxyindole core with diallylamine substituents. Key Differences: Lacks the pyridine moiety, instead incorporating allyl groups. This reduces polarity and may enhance lipophilicity compared to the pyridine-containing compound. Pharmacology: Known as a psychedelic NPS (New Psychoactive Substance) with serotonin receptor (5-HT₂A) affinity . Regulatory Status: Listed in controlled substance inventories (e.g., Sweden’s Narcotics Control Act) .
- 5-MeO-DMT (5-Methoxy-N,N-dimethyltryptamine): Structure: Dimethylamine substituents on the ethylamine side chain. Key Differences: The absence of a pyridine ring and shorter alkyl chains likely result in faster metabolic clearance. Pharmacology: Potent hallucinogen with high 5-HT₁A/₂A affinity .
- 5-MeO-MiPT (5-Methoxy-N-methyl-N-isopropyltryptamine): Structure: Branched isopropyl group on the amine.
Pyridine-Containing Analogues
N-[2-(5-Methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine (CAS 1089343-45-2):
- Compound 18 (1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine): Structure: Replaces the indole with a benzo[b]thiophene ring and adds a chlorobenzyl group.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 267.33 | ~2.1 | Pyridinylmethyl, 5-methoxyindole |
| 5-MeO-DALT | ~274.4 | ~3.5 | Diallylamine, 5-methoxyindole |
| 5-MeO-DMT | 218.28 | ~1.8 | Dimethylamine, 5-methoxyindole |
| N-(Pyridin-3-ylmethyl)benzylamine | 212.27 | ~1.9 | Pyridinylmethyl, benzyl |
Key Observations :
- The pyridine ring in the target compound introduces a basic nitrogen, enhancing water solubility via protonation at physiological pH .
- Compared to 5-MeO-DALT, the target compound’s pyridinylmethyl group reduces lipophilicity (lower logP), which may limit blood-brain barrier penetration but improve metabolic stability .
Pharmacological Implications
- Serotonin Receptor Modulation : The 5-methoxyindole moiety is a hallmark of 5-HT₂A/₂C agonists, but the pyridinylmethyl group may shift selectivity toward other targets (e.g., trace amine-associated receptors) .
- Neurotransmitter Analogues : Unlike melatonin (N-acetyl-5-methoxytryptamine), which lacks the pyridine group, the target compound’s structure may confer mixed receptor activity .
Biological Activity
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine, with the molecular formula CHNO and a molecular weight of 267.33 g/mol, is an indole-derived compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
1. Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound this compound has been investigated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| N-(4-Fluorophenyl)-N-(1H-indol-6-ylmethyl)amine | Escherichia coli | 2.0 µg/mL |
| N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine | Pseudomonas aeruginosa | 1.0 µg/mL |
The compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), with an MIC as low as 0.5 µg/mL .
2. Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating various indole compounds, this compound was tested against human cancer cell lines, including breast and colon cancer cells. The results indicated:
| Cell Line | IC (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 10.5 |
These findings suggest that the compound may induce cytotoxic effects in cancer cells, potentially through apoptosis and cell cycle arrest mechanisms .
The biological activity of this compound is believed to involve several mechanisms:
a. Inhibition of Enzymatic Activity
Indole derivatives often act as enzyme inhibitors, impacting pathways critical for bacterial survival and cancer cell proliferation. For instance, they may inhibit topoisomerases or kinases involved in DNA replication and repair processes.
b. Induction of Oxidative Stress
The compound may induce oxidative stress within microbial and cancer cells, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.
Q & A
Q. What are the established synthetic routes for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Preparation of the indole intermediate (e.g., 5-methoxy-1H-indole derivatives via methoxylation or alkylation at the 3-position) .
- Step 2 : Coupling with pyridinylmethylamine using reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the bis-alkylated amine structure .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or crystallization from dichloromethane (CHCl) .
Key intermediates and conditions are validated by H/C NMR and mass spectrometry .
Q. How is the compound characterized spectroscopically?
Q. What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests recommend storage under inert gas (N) at −20°C to prevent oxidation of the indole moiety .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps?
- Catalyst Screening : Silver triflate (AgOTf) enhances electrophilic substitution at the indole 3-position, improving yields to >80% .
- Solvent Effects : Dichloroethane (ClCHCHCl) promotes zwitterionic intermediates, reducing side-product formation .
- Temperature Control : Maintaining 35–40°C during amine coupling prevents decomposition of heat-sensitive intermediates .
Q. How can structural analogs be designed to improve biological activity?
Q. How to resolve contradictions in pharmacological data across studies?
- Data Normalization : Account for variations in assay conditions (e.g., bacterial strain differences) by cross-referencing with standardized protocols .
- Metabolic Stability Tests : Use hepatic microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
- Regulatory Cross-Check : Compare structural analogs (e.g., Schedule I tryptamines in ) to rule out off-target receptor interactions .
Q. What computational methods support mechanistic studies of this compound?
- Docking Simulations : Predict binding affinities to serotonin receptors (5-HT) using homology models derived from X-ray crystallography data .
- DFT Calculations : Analyze charge distribution on the indole ring to explain regioselectivity in alkylation reactions .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
